

(R)-MCPA chemical characteristics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(<i>R</i>)-2-((<i>Methoxycarbonyl</i>) <i>amino</i>)-2-phenylacetic acid
Cat. No.:	B152191

[Get Quote](#)

An In-Depth Technical Guide to the Core Chemical Characteristics of (R)-MCPA

Introduction

(4-chloro-2-methylphenoxy)acetic acid, commonly known as MCPA, is a potent and widely utilized phenoxy herbicide first introduced in the 1940s for the selective control of broadleaf weeds in agriculture and turf management.^{[1][2]} As a chiral molecule, MCPA exists as two stereoisomers, or enantiomers: (R)-MCPA and (S)-MCPA. The herbicidal activity is predominantly associated with the (R)-enantiomer, which functions as a synthetic auxin, mimicking natural plant growth hormones and leading to uncontrolled, fatal growth in susceptible species.^{[2][3]} This technical guide provides a comprehensive examination of the core chemical characteristics of (R)-MCPA, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, mechanism of action, and the analytical methodologies crucial for its enantioselective analysis.

Chemical Identity and Stereochemistry

MCPA's chemical identity is foundational to understanding its function. The presence of a chiral center at the carbon atom alpha to the carboxylic acid group gives rise to its stereoisomerism.

- IUPAC Name: (2*R*)-2-(4-chloro-2-methylphenoxy)acetic acid
- CAS Number: 94-74-6 (for the racemic mixture)^[4]

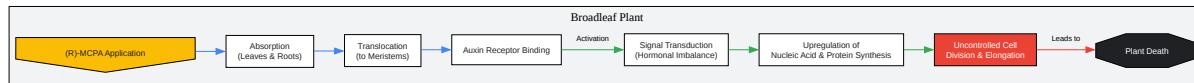
- Molecular Formula: C₉H₉ClO₃[\[4\]](#)
- Molar Mass: 200.62 g/mol [\[4\]](#)

While commercial formulations often contain the racemic mixture (equal parts R and S enantiomers), it is the (R)-isomer that exhibits high biological activity.[\[3\]](#) The (S)-isomer is significantly less active, making the enantioselective synthesis or separation of (R)-MCPA a key consideration for optimizing efficacy and reducing potential off-target environmental effects.[\[3\]](#)

Physicochemical Properties

The environmental behavior, solubility, and uptake of (R)-MCPA are dictated by its physicochemical properties. MCPA is a weak acid, and its properties can vary depending on whether it is in its acid form or formulated as a more soluble salt (e.g., sodium or amine salts) or a lipophilic ester.[\[5\]](#) The data below pertains to the MCPA acid.

Property	Value	Source(s)
Appearance	White to light brown crystalline solid/powder.	[5] [6] [7]
Melting Point	114–120.8 °C	[4] [5] [6]
Boiling Point	Decomposes before boiling (approx. 290 °C).	[5] [8]
Water Solubility	825 mg/L (at room temperature); salts are highly soluble (e.g., amine salt: 866 g/L).	[2] [9]
pKa	3.07	[4]
Octanol-Water Partition Coefficient (log K _{oW})	1.43–2.82	[7]
Vapor Pressure	Negligible; 4 × 10 ⁻⁴ Pa at 32 °C	[5] [7]
Henry's Law Constant	5.5 × 10 ⁻⁵ Pa·m ³ /mol (calculated at 25 °C)	[5]


The low pKa of 3.07 indicates that MCPA is a relatively strong acid, existing predominantly in its anionic (deprotonated) form in neutral pH environments like most soils and water bodies.[4] This anionic form is more water-soluble and mobile. The log K_{ow} value suggests a moderate potential for bioaccumulation.

Mechanism of Action: A Synthetic Auxin

(R)-MCPA exerts its herbicidal effect by acting as a synthetic mimic of the natural plant hormone auxin (indole-3-acetic acid).[2] This targeted mode of action is central to its selectivity against broadleaf plants.

Causality of Herbicidal Action:

- Absorption and Translocation: MCPA is readily absorbed through the leaves and roots of the target weed.[1] It is then translocated via the plant's vascular system (phloem) to areas of active growth, primarily the meristematic tissues in shoots and roots.[2][5]
- Receptor Binding: In the plant cells, (R)-MCPA binds to and activates auxin receptors. This binding initiates a signaling cascade that disrupts normal hormonal balance.
- Disruption of Growth Processes: The sustained and excessive stimulation of these auxin-mediated pathways leads to a cascade of physiological disruptions. It stimulates nucleic acid and protein synthesis, affecting enzyme activity, respiration, and, most critically, cell division. [5]
- Uncontrolled Growth and Death: This overstimulation results in uncontrolled and unsustainable cell division and elongation.[2] Visually, this manifests as twisted stems (epinasty), malformed leaves, and root damage. The plant essentially grows itself to death, as resources are exhausted and its structural integrity fails.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of (R)-MCPA as a synthetic auxin herbicide.

Enantioselective Analysis: Protocol and Workflow

Distinguishing between the (R) and (S) enantiomers of MCPA is critical for toxicological studies, environmental monitoring, and quality control of chiral-specific formulations.^[3] Chiral High-Performance Liquid Chromatography (HPLC) is the standard methodology for this purpose.

Experimental Protocol: Chiral HPLC Separation

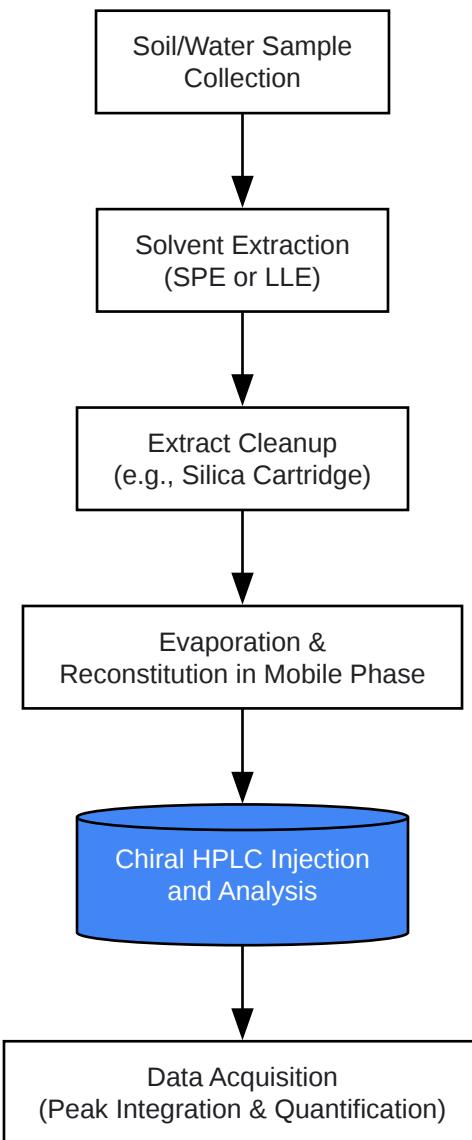
This protocol describes a self-validating system for the enantioselective analysis of MCPA, often after conversion to an ester form (e.g., MCPA-isoctyl) for better chromatographic performance on common chiral stationary phases.

1. Instrumentation and Columns:

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
- Chiral Stationary Phase (CSP) Column: A polysaccharide-based column (e.g., Chiralcel OD-H or Chiraldak AD) is highly effective for separating phenoxy acid enantiomers.

2. Reagents and Standard Preparation:

- Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (TFA, e.g., 0.1%) to ensure sharp peak shapes. The exact ratio must be optimized for the specific column used.
- Standards: Prepare a stock solution of racemic MCPA (or its ester) in the mobile phase. Create a series of working standards (e.g., 1 to 100 µg/mL) through serial dilution for calibration.^[3]


3. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C

- Detection Wavelength: 280 nm
- Injection Volume: 10 μ L

4. Sample Preparation (from Soil Matrix):

- Extraction: Use a method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate the analyte from the sample matrix.^[3] For soil, this typically involves extraction with an organic solvent like an acetone/hexane mixture.
- Cleanup: Pass the extract through a cleanup cartridge (e.g., silica) to remove interfering compounds.
- Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase before injection.^[3]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for enantioselective analysis of MCPA via Chiral HPLC.

Representative Quantitative Data

The following table summarizes typical results from a chiral HPLC separation, demonstrating the baseline resolution of the two enantiomers.

Enantiomer	Retention Time (min)	Peak Area (arbitrary units)
(S)-MCPA	8.5	51000
(R)-MCPA	10.2	50500

Note: Elution order must be confirmed with a certified reference standard of a pure enantiomer.[\[3\]](#)

Environmental Fate and Considerations

Upon release into the environment, various forms of MCPA (salts and esters) ultimately revert to the parent MCPA acid, which governs its environmental behavior.[\[10\]](#)

- Mobility: MCPA is relatively mobile in soil, with a tendency to leach, particularly in soils with low organic matter content.[\[2\]](#)
- Degradation: The primary route of degradation in soil and water is microbial action.[\[10\]](#) The half-life in soil is typically reported to be between 15 and 50 days, though this can be influenced by factors like temperature and moisture.[\[9\]](#)
- Aquatic Toxicity: MCPA is classified as very toxic to aquatic organisms, necessitating careful management to prevent runoff into water bodies.[\[7\]](#)

Conclusion

(R)-MCPA is the herbicidally active stereoisomer of 2-methyl-4-chlorophenoxyacetic acid, functioning as a potent synthetic auxin that selectively targets broadleaf weeds. Its chemical characteristics, including its acidic nature (pK_a 3.07) and moderate water solubility, dictate its behavior in both biological and environmental systems. The ability to analytically separate the (R) and (S) enantiomers using techniques like chiral HPLC is paramount for advancing our understanding of its efficacy, toxicology, and environmental impact. This guide provides a foundational, technically-grounded overview to support the work of researchers and scientists in the fields of agriculture, environmental science, and drug development.

References

- Unknown. (n.d.). mcpa.pdf.
- PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204.
- AERU. (n.d.). MCPA (Ref: BAS 009H).
- Government of Canada. (2010). Guideline Technical Document - 2-Methyl-4-chlorophenoxyacetic Acid (MCPA).
- Wikipedia. (n.d.). MCPA.
- FAO/WHO. (2012). MCPA (257) First draft prepared by Dr. Yibing He.
- IPCS INCHEM. (n.d.). ICSC 0054 - MCPA.
- World Health Organization. (n.d.). MCPA in Drinking-water.
- ChemEurope.com. (n.d.). MCPA.
- Health Canada. (n.d.). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 4-Chloro-2-methylphenoxyacetic Acid (MCPA).
- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- Chemical Warehouse. (n.d.). MCPA - Active Ingredient Page.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. MCPA - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. deq.mt.gov [deq.mt.gov]
- 7. ICSC 0054 - MCPA [inchem.org]
- 8. MCPA (Ref: BAS 009H) [sitem.herts.ac.uk]
- 9. cdn.who.int [cdn.who.int]

- 10. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 4-Chloro-2-methylphenoxyacetic Acid (MCPA) - Canada.ca [canada.ca]
- To cite this document: BenchChem. [(R)-MCPA chemical characteristics]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152191#r-mcpa-chemical-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com